N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
Description
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is further substituted with a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2O4S/c19-10-1-3-11(4-2-10)23-17(25)16-15(7-8-29-16)28-12-5-6-14(24(26)27)13(9-12)18(20,21)22/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPGSUGZDPICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Nitrophenoxy moiety : Known for contributing to antibacterial and antitumor activities.
- Thiophene ring : Often associated with diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial : Effective against certain bacterial strains.
- Anticancer : Potential activity against various tumor cell lines.
- Antitubercular : Demonstrated efficacy against Mycobacterium tuberculosis.
Antimicrobial Activity
In studies assessing the antimicrobial properties, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results indicated that several derivatives showed potent activity, with MIC values ranging from 4 to 64 μg/mL. For instance, one derivative exhibited an MIC of 4 μg/mL against both rifampicin-resistant and susceptible strains of M. tuberculosis .
Anticancer Activity
The anticancer potential was assessed through MTT assays against multiple tumor cell lines. The compound displayed no significant inhibitory effects on the tested cancer cell lines, suggesting a need for further structural optimization to enhance its anticancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the nitrophenyl and thiophene components could significantly impact biological activity. For example:
- Trifluoromethyl substitutions were found to enhance potency against M. tuberculosis.
- The presence of halogen substituents influenced the overall efficacy, with certain configurations yielding better results than others .
Case Studies and Research Findings
- Study on Antitubercular Activity :
- Safety Profile Assessment :
- Comparative Analysis with Similar Compounds :
Data Tables
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 4 | Antitubercular |
| Derivative 1 | 16 | Antitubercular |
| Derivative 2 | 32 | Antitubercular |
| Control Compound | >64 | Antitubercular |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiophene ring or amide group:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Amide Substituent: The target compound’s 4-fluorophenyl group enhances lipophilicity compared to the unsubstituted phenyl group in . Fluorine’s electronegativity may improve metabolic stability and target binding via dipole interactions .
Thiophene Substituents: The phenoxy-NO₂-CF₃ motif in the target compound and is critical for electronic modulation. The 5-nitrothiophene in positions the nitro group directly on the thiophene ring, which may alter reactivity compared to the phenoxy-linked nitro in the target compound.
Functional Group Replacements :
- Replacing the amide with a carboxylic acid (as in ) significantly impacts solubility and acidity. Carboxylic acids are more polar, reducing membrane permeability but improving water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
